molecular formula C16H20N4O5 B214231 N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B214231
M. Wt: 348.35 g/mol
InChI Key: BPNAAATYQLWSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrazolyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]acetamide

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both the pyrazolyl and nitro groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C16H20N4O5/c1-11-8-15(20(22)23)18-19(11)10-16(21)17-7-6-12-4-5-13(24-2)14(9-12)25-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,21)

InChI Key

BPNAAATYQLWSFI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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